2-Chloro-5-methyl-3-nitrobenzene-1-sulfonylfluoride
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Overview
Description
2-Chloro-5-methyl-3-nitrobenzene-1-sulfonylfluoride is an organic compound with the molecular formula C7H5ClNO4S It is a derivative of benzene, characterized by the presence of chloro, methyl, nitro, and sulfonylfluoride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-3-nitrobenzene-1-sulfonylfluoride typically involves the nitration of 2-Chloro-5-methylbenzenesulfonylfluoride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-3-nitrobenzene-1-sulfonylfluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of sulfonamides or sulfonylthiols.
Reduction: Formation of 2-Chloro-5-methyl-3-aminobenzene-1-sulfonylfluoride.
Oxidation: Formation of 2-Chloro-5-carboxy-3-nitrobenzene-1-sulfonylfluoride.
Scientific Research Applications
2-Chloro-5-methyl-3-nitrobenzene-1-sulfonylfluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-3-nitrobenzene-1-sulfonylfluoride involves its interaction with nucleophilic sites in biological molecules. The sulfonylfluoride group is highly reactive and can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the inhibition of enzyme activity. This reactivity makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-methyl-3,5-dinitrobenzene
- Benzene, 1-chloro-2-methyl-3-nitro-
- 2-Chloro-3-methyl-5-nitrobenzene-1-sulfonyl chloride
Uniqueness
2-Chloro-5-methyl-3-nitrobenzene-1-sulfonylfluoride is unique due to the presence of the sulfonylfluoride group, which imparts distinct reactivity compared to other similar compounds. This functional group allows for specific interactions with nucleophiles, making it particularly useful in biochemical applications .
Properties
Molecular Formula |
C7H5ClFNO4S |
---|---|
Molecular Weight |
253.64 g/mol |
IUPAC Name |
2-chloro-5-methyl-3-nitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H5ClFNO4S/c1-4-2-5(10(11)12)7(8)6(3-4)15(9,13)14/h2-3H,1H3 |
InChI Key |
MXUFHCHKZYHHIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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